N-(3-chloro-4-methoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C19H21ClN2O5 and its molecular weight is 392.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.1138995 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
- Synthesis Techniques and Chemical Reactions : Studies demonstrate various synthesis techniques and chemical reactions involving related compounds, emphasizing the versatility and reactivity of these molecules. For instance, the reaction of acetylenecarboxylic acid with amines reaffirms the enamine structure facilitated by intramolecular hydrogen bonding, highlighting the chemical behavior and potential applications in synthetic chemistry (Iwanami, 1971).
Biological Studies
- Metabolic Studies : Research on methoxychlor and its contaminants reveals insights into estrogenic and proestrogenic properties, showcasing how structural modifications can impact biological activity. This type of study underscores the importance of understanding the metabolic pathways and transformations of chemical compounds for their potential therapeutic applications (Bulger, Feil, & Kupfer, 1985).
Pharmacological Implications
- Pharmacology and Toxicology : Investigations into novel psychoactive substances, such as NBOMes, provide critical information on their pharmacological effects and toxicological profiles. This research is essential for assessing the safety and potential therapeutic uses of chemical compounds (Isbister, Poklis, Poklis, & Grice, 2015).
Environmental and Analytical Chemistry
- Analytical Methods for Compound Detection : Techniques for identifying and quantifying psychoactive substances in biological samples are crucial for forensic and clinical toxicology. The development of high-performance liquid chromatography tandem mass spectrometry methods exemplifies the analytical applications of chemical knowledge in real-world scenarios (Poklis, Charles, Wolf, & Poklis, 2013).
Properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5/c1-25-15-7-5-13(11-14(15)20)22-19(24)18(23)21-9-8-12-4-6-16(26-2)17(10-12)27-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLLLJQODMQAPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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